(4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, one of which is substituted with a benzyl group and the other with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Formation of the Ethylsulfonylpiperidine Intermediate: This step involves the reaction of piperidine with ethylsulfonyl chloride under basic conditions to form 1-(ethylsulfonyl)piperidine.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling reagent, such as a carbodiimide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and ethylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with only one piperidine ring substituted with a benzyl group.
1-(Ethylsulfonyl)piperidine: Another simpler analog with only one piperidine ring substituted with an ethylsulfonyl group.
Uniqueness
(4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone is unique due to the presence of both benzyl and ethylsulfonyl groups on two different piperidine rings, connected by a methanone bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-ethylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-2-26(24,25)22-14-10-19(11-15-22)20(23)21-12-8-18(9-13-21)16-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJOLKZNHQDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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